5-Hydroxypropafenone is a primary metabolite of the antiarrhythmic drug propafenone. [, , , , , , , , , ] It is formed through the 5-hydroxylation of propafenone, primarily catalyzed by the cytochrome P450 enzyme CYP2D6. [, , , , ] 5-Hydroxypropafenone exhibits significant pharmacological activity, particularly as an antiarrhythmic agent. [, , , , ] Its activity is often compared to propafenone, with studies indicating both similarities and differences in their potency and effects. [, , , , , , ]
5-Hydroxypropafenone is a significant metabolite of propafenone, a drug primarily used as an antiarrhythmic agent in the treatment of various cardiac arrhythmias. This compound plays a crucial role in the pharmacokinetics of propafenone, influencing its therapeutic efficacy and safety profile. The chemical structure of 5-hydroxypropafenone features a hydroxyl group at the fifth position of the propafenone molecule, which alters its pharmacological properties compared to its parent compound.
5-Hydroxypropafenone is classified as a secondary alcohol and belongs to the class of compounds known as arylpropanoic acids. It is derived from the metabolism of propafenone, which undergoes hepatic biotransformation primarily via cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. This metabolic pathway is essential for converting propafenone into its active and inactive metabolites, including 5-hydroxypropafenone.
The synthesis of 5-hydroxypropafenone typically involves the hydroxylation of propafenone. Various methods have been explored for this transformation:
For instance, one method involves starting with propafenone and treating it with an oxidizing agent under controlled conditions to selectively introduce the hydroxyl group at the desired position without affecting other functional groups.
The molecular formula of 5-hydroxypropafenone is C_21H_27NO_3, indicating it contains 21 carbon atoms, 27 hydrogen atoms, one nitrogen atom, and three oxygen atoms. The structural representation can be described as follows:
The three-dimensional conformation can be analyzed using computational chemistry methods to understand its spatial orientation and interactions with biological targets.
5-Hydroxypropafenone can participate in various chemical reactions typical for secondary alcohols:
These reactions are significant for developing derivatives that may have enhanced pharmacological properties or reduced side effects.
5-Hydroxypropafenone exhibits antiarrhythmic activity through several mechanisms:
The pharmacodynamics of 5-hydroxypropafenone suggest that it may modulate cardiac action potentials and conduction velocity, thereby stabilizing abnormal heart rhythms.
These properties are crucial for understanding its behavior in biological systems and during pharmaceutical formulation development.
5-Hydroxypropafenone has several important applications in scientific research:
Research continues into optimizing its synthesis and exploring new applications within cardiovascular pharmacotherapy.
5-Hydroxypropafenone (Chemical Formula: C₂₁H₂₇NO₄) is an organic metabolite of the antiarrhythmic drug propafenone. It belongs to the cinnamylphenols class, characterized by a 1,3-diphenylpropene backbone with hydroxyl substitutions. The core structure comprises a propan-1-one chain linking a 3-phenyl group to a hydroxy-substituted benzene ring, further modified by a 2-hydroxy-3-(propylamino)propoxy side chain at the 2-position [4].
The compound exhibits chirality due to its two asymmetric centers, resulting in distinct enantiomers:
Additionally, a hydrochloride salt form exists:
Table 1: Isomeric Forms of 5-Hydroxypropafenone
Isomer | Chemical Formula | CAS/PubChem ID | Molecular Weight |
---|---|---|---|
(R)-Enantiomer | C₂₁H₂₇NO₄ | CID 40565859 | 357.44 g/mol |
(S)-Enantiomer | C₂₁H₂₇NO₄ | 118648-84-3 | 357.44 g/mol |
(R)-Hydrochloride | C₂₁H₂₈ClNO₄ | 86383-32-6 | 393.90 g/mol |
5-Hydroxypropafenone is a lipophilic solid with limited aqueous solubility. Key properties include:
Table 2: Predicted Physicochemical Properties
Property | Value | Method |
---|---|---|
Water Solubility | 0.015 g/L | ALOGPS |
log P (Partition Coefficient) | 2.43–2.69 | ChemAxon |
Polar Surface Area | 78.79 Ų | ChemAxon |
Hydrogen Bond Donors | 3 | PubChem |
Hydrogen Bond Acceptors | 5 | PubChem |
5-Hydroxypropafenone is primarily biosynthesized in vivo via oxidative metabolism of propafenone. This reaction is catalyzed by the hepatic enzyme Cytochrome P450 2D6 (CYP2D6), which inserts a hydroxyl group (-OH) at the 5-position of propafenone’s aromatic ring. The reaction proceeds via electrophilic aromatic substitution, requiring molecular oxygen and NADPH as cofactors [4] [6].
CYP2D6 exhibits stereoselectivity, preferentially producing the (S)-enantiomer in humans due to specific binding interactions in the enzyme’s active site. This metabolic step is pharmacologically critical, as 5-hydroxypropafenone retains significant sodium channel-blocking activity, contributing to propafenone’s overall antiarrhythmic effects [6].
Phase II metabolism of 5-hydroxypropafenone involves glucuronide conjugation, mediated by Uridine 5'-Diphosphoglucuronyltransferase (UGT). This enzyme transfers a glucuronic acid moiety from uridine 5'-diphosphoglucuronic acid (UDPGA) to the phenolic hydroxyl group of 5-hydroxypropafenone, forming a β-D-glucuronide [6].
Key characteristics of this reaction:
Table 3: Enzymatic Kinetics of Glucuronidation
Substrate | Km (mmol/L) | pH Optimum | Reaction Linearity |
---|---|---|---|
5-Hydroxypropafenone | 1.4 | 8.0 | 30 minutes |
Propafenone | 11.6 | 7.5 | 30 minutes |
The glucuronide conjugate enhances water solubility, facilitating renal excretion. This pathway represents a major detoxification mechanism, reducing systemic exposure to the active metabolite [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0